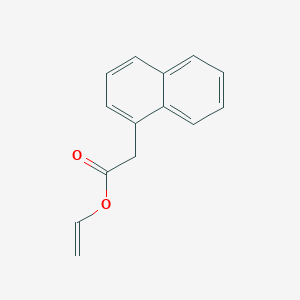
1-Naphthaleneacetic acid, ethenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetic acid, ethenyl ester is an organic compound derived from 1-naphthaleneacetic acid It is characterized by the presence of an ethenyl ester functional group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Naphthaleneacetic acid, ethenyl ester can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthaleneacetic acid with vinyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthaleneacetic acid, ethenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-naphthaleneacetic acid and vinyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of naphthalene derivatives.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Hydrolysis: 1-Naphthaleneacetic acid and vinyl alcohol.
Oxidation: Naphthalene derivatives with oxidized functional groups.
Substitution: Various substituted naphthaleneacetic acid esters.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetic acid, ethenyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development, similar to other naphthaleneacetic acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-naphthaleneacetic acid, ethenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural plant hormones, influencing growth and development. The compound’s effects are mediated through binding to receptor proteins and modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-Naphthaleneacetic acid: The parent compound, which lacks the ethenyl ester group.
Ethyl 1-naphthaleneacetate: An ester derivative with an ethyl group instead of an ethenyl group.
2-Naphthaleneacetic acid: A positional isomer with the acetic acid group attached to the 2-position of the naphthalene ring.
Uniqueness: 1-Naphthaleneacetic acid, ethenyl ester is unique due to the presence of the ethenyl ester group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo specific reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
74797-84-5 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
ethenyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H12O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h2-9H,1,10H2 |
InChI-Schlüssel |
XTEWVVKMLWULKF-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC(=O)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



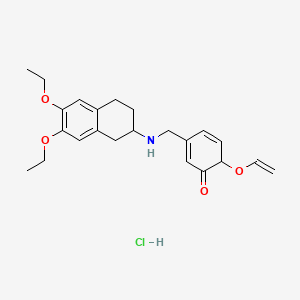
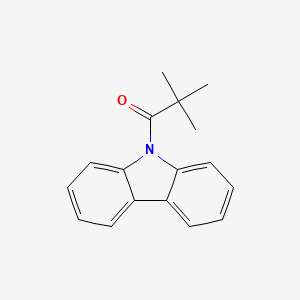

![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)
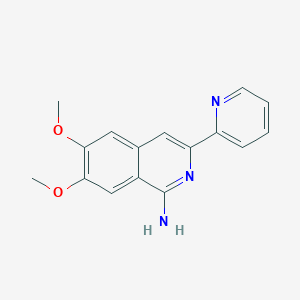
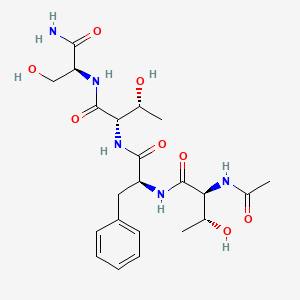
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)

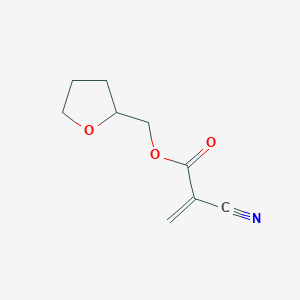
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14457420.png)
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
